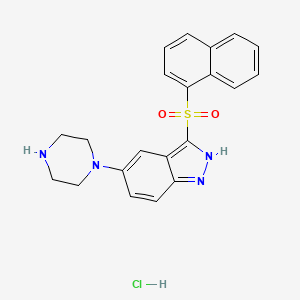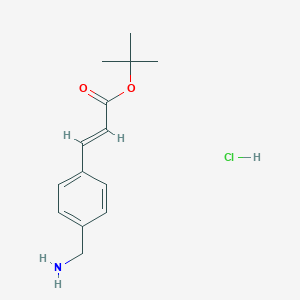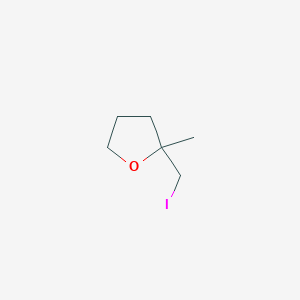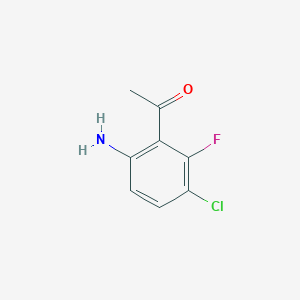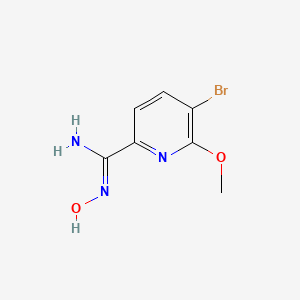
5-Bromo-N-hydroxy-6-methoxypicolinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-hydroxy-6-methoxypicolinimidamide is a chemical compound with the molecular formula C7H8BrN3O2 It is a derivative of picolinamide, featuring a bromine atom at the 5-position, a hydroxy group at the N-position, and a methoxy group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-hydroxy-6-methoxypicolinimidamide typically involves the bromination of a suitable picolinamide precursor, followed by the introduction of hydroxy and methoxy groups. One common synthetic route includes:
Bromination: The starting material, 6-methoxypicolinimidamide, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.
Hydroxylation: The brominated intermediate is then treated with a hydroxylating agent, such as hydroxylamine, under controlled conditions to introduce the hydroxy group at the N-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N-hydroxy-6-methoxypicolinimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of new derivatives with substituted nucleophiles.
Aplicaciones Científicas De Investigación
5-Bromo-N-hydroxy-6-methoxypicolinimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-hydroxy-6-methoxypicolinimidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-N-hydroxy-6-methylpicolinimidamide: Similar structure but with a methyl group instead of a methoxy group.
5-Bromo-6-methoxypicolinimidamide: Lacks the hydroxy group at the N-position.
6-Methoxypicolinimidamide: Lacks both the bromine and hydroxy groups.
Uniqueness
5-Bromo-N-hydroxy-6-methoxypicolinimidamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C7H8BrN3O2 |
|---|---|
Peso molecular |
246.06 g/mol |
Nombre IUPAC |
5-bromo-N'-hydroxy-6-methoxypyridine-2-carboximidamide |
InChI |
InChI=1S/C7H8BrN3O2/c1-13-7-4(8)2-3-5(10-7)6(9)11-12/h2-3,12H,1H3,(H2,9,11) |
Clave InChI |
KJGKZWIFCQSQJM-UHFFFAOYSA-N |
SMILES isomérico |
COC1=C(C=CC(=N1)/C(=N/O)/N)Br |
SMILES canónico |
COC1=C(C=CC(=N1)C(=NO)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)
![propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B13128720.png)
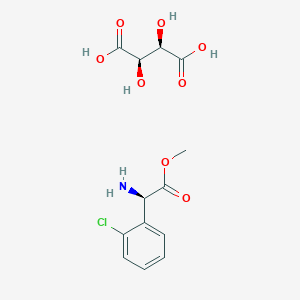


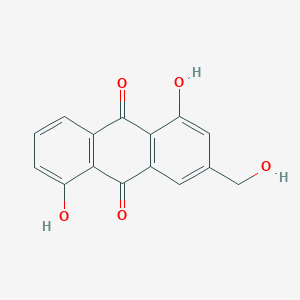
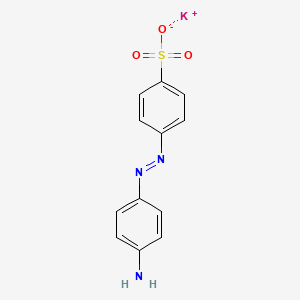
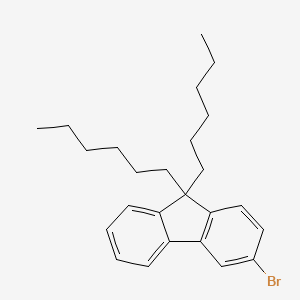
![4-chloro-7-fluoro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13128771.png)
